molecular formula C17H21NO3 B1190354 2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE

2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE

Cat. No.: B1190354
M. Wt: 287.35g/mol
InChI Key: CXSDZPHFBYOJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE is an organic compound with a complex structure that includes a cyclohexane ring, a phenyl group, and a methoxypropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE typically involves the reaction of 3-methoxypropylamine with a suitable cyclohexane-1,3-dione derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione
  • 2-{[(4-Methoxyphenyl)amino]methylene}-5-phenylcyclohexane-1,3-dione

Uniqueness

2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35g/mol

IUPAC Name

3-hydroxy-2-(3-methoxypropyliminomethyl)-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C17H21NO3/c1-21-9-5-8-18-12-15-16(19)10-14(11-17(15)20)13-6-3-2-4-7-13/h2-4,6-7,12,14,19H,5,8-11H2,1H3

InChI Key

CXSDZPHFBYOJGH-UHFFFAOYSA-N

SMILES

COCCCN=CC1=C(CC(CC1=O)C2=CC=CC=C2)O

Origin of Product

United States

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